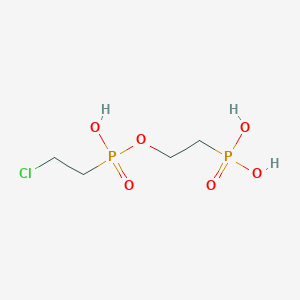

2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid

Übersicht

Beschreibung

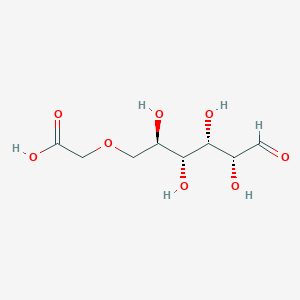

2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid (CAS# 1263034-17-8) is a research chemical . It has a molecular weight of 252.53 and a molecular formula of C4H11ClO6P2 .

Molecular Structure Analysis

The compound has a complex structure with a covalently-bonded unit count of 1 . It has a heavy atom count of 13, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 3 . The compound is canonicalized .Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.53 g/mol . It has a topological polar surface area of 104 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 251.9719398 .Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Inhibitors of Enzymatic Activity : One notable application is in the field of biochemistry, where derivatives of 2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid have been studied as irreversible inhibitors of butyrylcholinesterase (BChE). These compounds phosphorylate BChE at its active site, offering insights into the structure-activity relationships and mechanism of BChE inhibition. Such inhibitors are valuable for understanding enzyme function and potentially for developing therapeutic agents against diseases where cholinesterase function is implicated (Zhang & Casida, 2002).

Materials Science and Polymer Chemistry

Adhesive Polymers : In materials science, derivatives of this compound have been utilized in the synthesis of adhesive polymers. Hydrolytically stable phosphonic acid monomers derived from this compound demonstrate unique properties in radical polymerization, showing potential in creating water-soluble, adhesive materials with varied applications in industries ranging from electronics to biomedical devices (Moszner et al., 2001).

Surface Modification and Functionalization : The compound and its derivatives have been explored for the modification of surfaces, such as titanium dioxide particles. Such modifications have applications in photocatalysis, enzyme immobilization, and as plant growth regulators. The grafting of 2-chloroethyl phosphonic acid onto titania surfaces is studied for its potential in enhancing the photocatalytic properties and creating functional materials for environmental and agricultural uses (Funar-Timofei & Ilia, 2008).

Phosphorylation of Cellulose : Research has also focused on the phosphorylation of cellulose with phosphonic acid derivatives, including this compound, to enhance the flame retardancy and chemical resistance of cotton fabrics. This application is particularly relevant to the textile industry, aiming to produce safer and more durable materials (Blanchard & Graves, 2003).

Eigenschaften

IUPAC Name |

2-[2-chloroethyl(hydroxy)phosphoryl]oxyethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClO6P2/c5-1-3-13(9,10)11-2-4-12(6,7)8/h1-4H2,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAMHYRVOIIJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)OP(=O)(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)

![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)

amine hydrochloride](/img/structure/B1459529.png)

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)